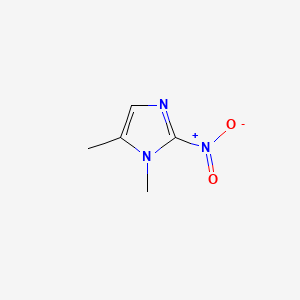

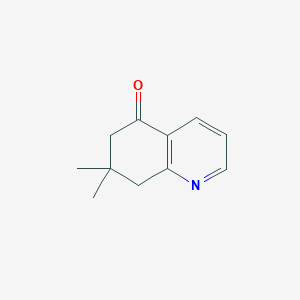

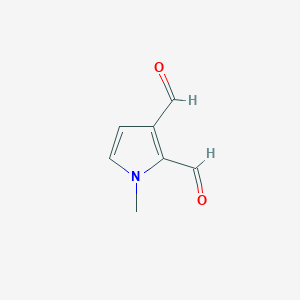

![molecular formula C12H10N2 B3352983 5,6-Dihydrobenzo[c]cinnoline CAS No. 52125-81-2](/img/structure/B3352983.png)

5,6-Dihydrobenzo[c]cinnoline

説明

5,6-Dihydrobenzo[c]cinnoline is a heterocyclic compound . It is a colorless prism with a molecular mass of 334.42 . The molecular formula is C24H18N2 .

Molecular Structure Analysis

The crystallographic data of this compound indicates that it has an orthorhombic crystal system . The space group is Pbca (# 61) . The atomic coordinates and equivalent isotropic displacement parameters for non-hydrogen atoms of this compound have been reported .Chemical Reactions Analysis

The electrochemical behavior of this compound has been studied . Two discrete 2 and 4 electron reduction waves in acidic media but only one wave in basic media were observed in ethanol–BR buffer system (1:5 v/v) .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 182.225 g/mol . Further details about its density, melting point, and boiling point are not available in the search results.科学的研究の応用

Photochemical Studies

5,6-Dihydrobenzo[c]cinnoline is a key intermediate in photochemical transformations. For instance, it plays a crucial role in the photochemical formation of carbazole from benzo[c]cinnoline, undergoing a reaction where only the protonated species of the reactant undergoes photoreaction. This process is significant in understanding the behavior of these compounds under light exposure and has potential implications in photochemistry and materials science (Inoue, Hiroshima, & Miyazaki, 1979).

Electrochemical Properties

Research has also delved into the electrochemical aspects of this compound. Studies on the faradaic impedance of the benzo(c)cinnoline-dihydrobenzo(c) cinnoline redox system in aqueous medium have shown significant findings that align with theoretical predictions. These studies provide insights into the kinetics of electrochemical reactions involving this compound, which could be important for developing new electrochemical sensors or devices (Lelièvre, Plichon, & Laviron, 1980).

Synthesis and Cytotoxic Evaluation

In the realm of medicinal chemistry, this compound derivatives have been synthesized and evaluated for their cytotoxic properties. Notably, novel functionalized dihydrobenzo[h]cinnoline-5,6-diones demonstrated promising anticancer activity against specific human tumor cell lines. This finding underscores the potential of this compound derivatives in the development of new anticancer drugs (Dang Thi et al., 2015).

Pharmaceutical Research

This compound analogs have been explored for their pharmacological applications. For instance, studies have synthesized and tested 5,6-dihydrobenzo[f]cinnolin-2(3H)ones for their hypotensive, antihypertensive, and antiaggregating activities. These compounds displayed varying degrees of efficacy, shedding light on the therapeutic potential of this compound derivatives in cardiovascular diseases (Pinna et al., 1996).

Material Science Applications

The synthesis of polybenzimidazoles containing the heterocyclic benzo[c]cinnoline structure for high-temperature PEMFC(Proton Exchange Membrane Fuel Cells) application represents a fascinating material science application of this compound. These synthesized materials showed enhanced mechanical properties and notable proton conductivity at high temperatures, suggesting their usefulness in advanced energy systems (Chen, Hsiao, Liu, Chen, & Chen, 2019).

将来の方向性

Cinnoline compounds, including 5,6-Dihydrobenzo[c]cinnoline, have been the focus of many research studies due to their wide range of biological activities . Future research may focus on the development of cinnoline-based molecules to identify lead compounds with optimized pharmacodynamic and pharmacokinetic properties .

特性

IUPAC Name |

5,6-dihydrobenzo[c]cinnoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)14-13-11/h1-8,13-14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPCIZGAWKRTOAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3NN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70648251 | |

| Record name | 5,6-Dihydrobenzo[c]cinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52125-81-2 | |

| Record name | 5,6-Dihydrobenzo[c]cinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

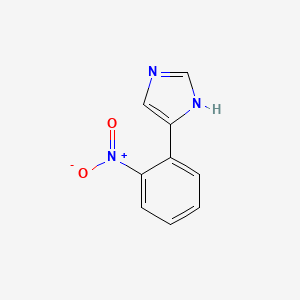

![4-Hydrazinylpyrido[3,2-d]pyrimidine](/img/structure/B3352917.png)

![1-Phenylimidazo[1,5-a]pyridine](/img/structure/B3352977.png)